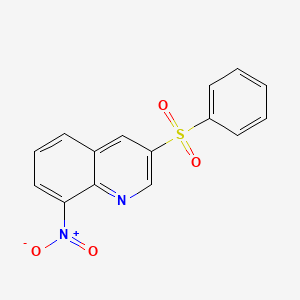

3-(ベンゼンスルホニル)-8-ニトロキノリン

概要

説明

3-(Benzenesulfonyl)-8-nitroquinoline is a useful research compound. Its molecular formula is C15H10N2O4S and its molecular weight is 314.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Benzenesulfonyl)-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シッフ塩基の合成

3-(ベンゼンスルホニル)-8-ニトロキノリン: は、シッフ塩基の合成に使用することができます。シッフ塩基は、その安定性と配位特性により、幅広い用途を持つ化合物群です。 これらの塩基は、より安全な治療薬としての可能性のために特に興味深いものです .

金属錯体の形成

この化合物は、金属錯体を形成する配位子として作用することができます。 分子中のニトロ基とスルホニル基の存在により、独自の配位化学が可能になり、触媒や医薬品など、多様な用途を持つ新規な金属イミンを開発する可能性があります .

生物活性

3-(ベンゼンスルホニル)-8-ニトロキノリンの構造的特徴は、生物活性における探索の候補となっています。 このような化合物から誘導されたシッフ塩基は、抗菌性、抗真菌性、抗癌性など、さまざまな生物活性を示すことが示されています .

医薬品用途

シッフ塩基とその金属錯体の潜在的な生物活性特性により、3-(ベンゼンスルホニル)-8-ニトロキノリンは、その医薬品用途について調査することができます。 これは、活性が高く、より安全な適用プロファイルを備えた化合物の合成のための前駆体として役立つ可能性があります .

分析化学

分析化学において、この化合物の誘導体は、環境試料中のさまざまなアミンの定量のための誘導化試薬として使用できます。 この用途は、汚染物質の監視と水質の確保に不可欠です .

有機合成

この化合物は、N-無置換インドールからオキシンドールを形成するなど、有機合成反応に用いることができます。 この反応は、医薬品化学で応用される複雑な有機分子の合成にとって重要です .

触媒

3-(ベンゼンスルホニル)-8-ニトロキノリン: は、特にグリニャール試薬を含む反応で、触媒に利用される可能性があります。 この化合物中のスルホニル基は、有機変換のための触媒の形成を促進する可能性があります .

光学材料およびセンサー

3-(ベンゼンスルホニル)-8-ニトロキノリンから誘導されたシッフ塩基の独特の電子特性により、光学材料やセンサーの開発に適した材料となります。 これらの用途は、電子機器や検出システムの技術的進歩にとって重要です .

特性

IUPAC Name |

3-(benzenesulfonyl)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJASKGJCBCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698891 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607743-07-7 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

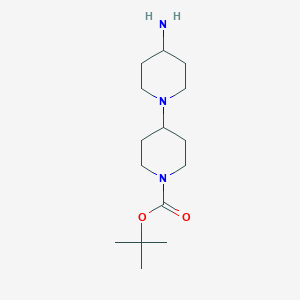

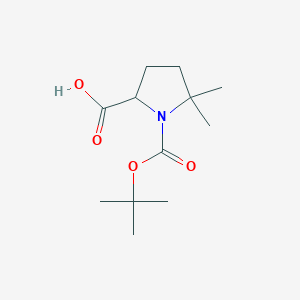

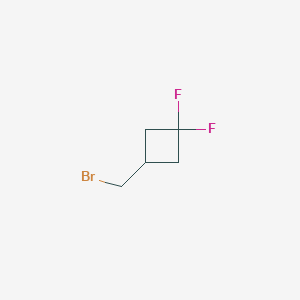

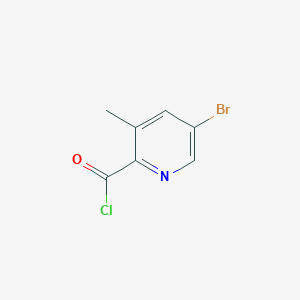

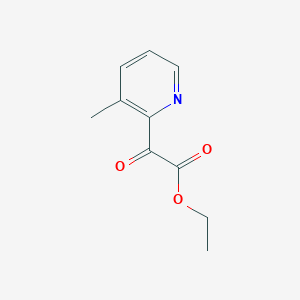

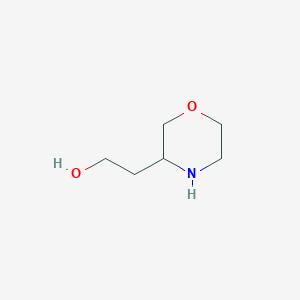

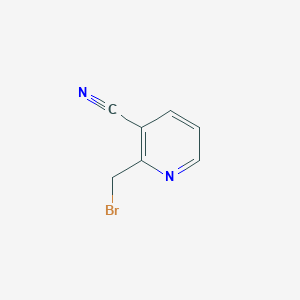

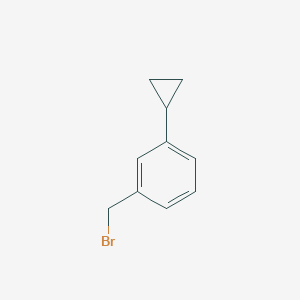

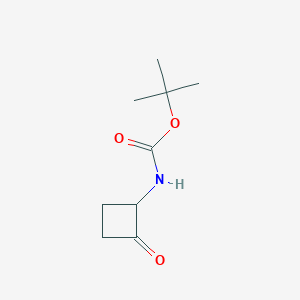

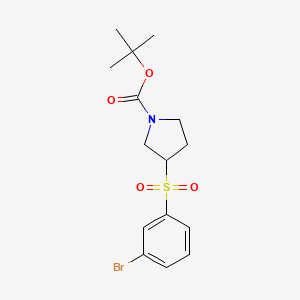

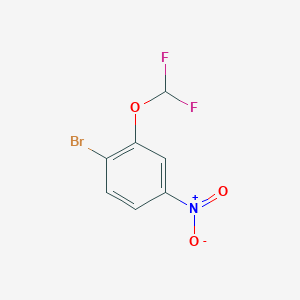

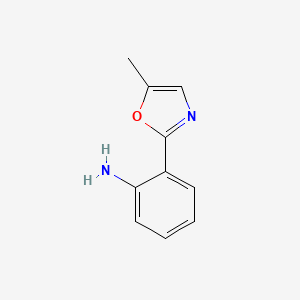

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)